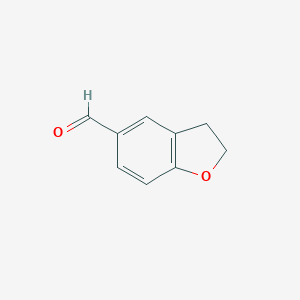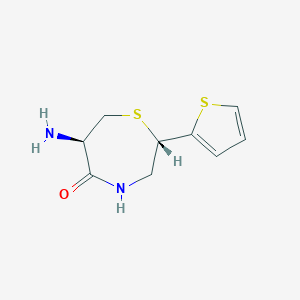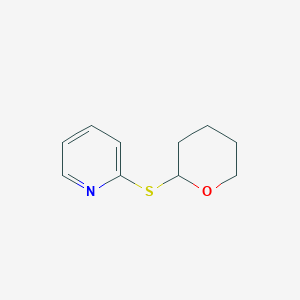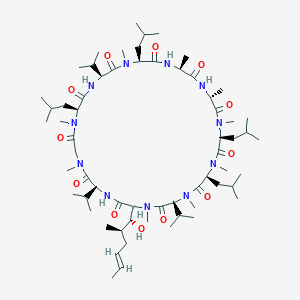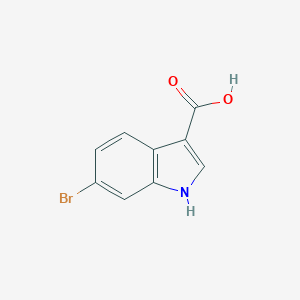
2lambda5-2,2'-Spirobi(1,3,2-benzodioxaphosphole), 2-phenoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2lambda5-2,2'-Spirobi(1,3,2-benzodioxaphosphole), 2-phenoxy- is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a spirocyclic phosphorus-containing heterocycle that has been synthesized using various methods. In
Mécanisme D'action
The mechanism of action of 2lambda5-2,2'-Spirobi(1,3,2-benzodioxaphosphole), 2-phenoxy- is not fully understood. However, it has been suggested that the compound interacts with metal ions through its phosphorus and oxygen atoms. This interaction leads to a change in the fluorescence properties of the compound, which can be used for the detection of metal ions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2lambda5-2,2'-Spirobi(1,3,2-benzodioxaphosphole), 2-phenoxy-. However, studies have shown that this compound is non-toxic and has low cytotoxicity. It has also been reported to have good stability under physiological conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2lambda5-2,2'-Spirobi(1,3,2-benzodioxaphosphole), 2-phenoxy- in lab experiments is its high sensitivity and selectivity for metal ions. It is also easy to synthesize and has good stability under physiological conditions. However, one of the limitations is that it is not yet widely available and may be expensive to synthesize.
Orientations Futures
There are several future directions for the research on 2lambda5-2,2'-Spirobi(1,3,2-benzodioxaphosphole), 2-phenoxy-. One direction is to further explore its potential applications as a fluorescent probe for the detection of metal ions. Another direction is to investigate its use as a chiral ligand in asymmetric catalysis. Furthermore, research can be conducted on its potential use in OLEDs and other optoelectronic devices. Finally, efforts can be made to develop more efficient and cost-effective synthesis methods for this compound.
Conclusion:
In conclusion, 2lambda5-2,2'-Spirobi(1,3,2-benzodioxaphosphole), 2-phenoxy- is a promising compound with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Méthodes De Synthèse
The synthesis of 2lambda5-2,2'-Spirobi(1,3,2-benzodioxaphosphole), 2-phenoxy- has been achieved using different methods. One of the most common methods involves the reaction of 2,2'-dihydroxy-1,1'-binaphthalene with triphenylphosphine and diethyl azodicarboxylate in the presence of a base. Another method involves the reaction of 2,2'-dihydroxy-1,1'-binaphthalene with chlorodiphenylphosphine in the presence of a base. Both of these methods have been reported to yield high purity and good yields of the desired compound.
Applications De Recherche Scientifique
2lambda5-2,2'-Spirobi(1,3,2-benzodioxaphosphole), 2-phenoxy- has shown potential applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. It has also been used as a chiral ligand in asymmetric catalysis. Furthermore, this compound has been studied for its potential use in organic light-emitting diodes (OLEDs).
Propriétés
Numéro CAS |
19579-02-3 |
|---|---|
Formule moléculaire |
C18H13O5P |
Poids moléculaire |
340.3 g/mol |
Nom IUPAC |
2-phenoxy-2,2'-spirobi[1,3,2λ5-benzodioxaphosphole] |
InChI |
InChI=1S/C18H13O5P/c1-2-8-14(9-3-1)19-24(20-15-10-4-5-11-16(15)21-24)22-17-12-6-7-13-18(17)23-24/h1-13H |
Clé InChI |
HTIULDHVOBZBHK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OP23(OC4=CC=CC=C4O2)OC5=CC=CC=C5O3 |
SMILES canonique |
C1=CC=C(C=C1)OP23(OC4=CC=CC=C4O2)OC5=CC=CC=C5O3 |
Autres numéros CAS |
19579-02-3 |
Synonymes |
2-Phenoxy-2,2'-spirobi[1,3,2-benzodioxaphosphole] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



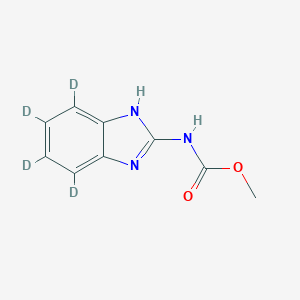
![N-[1-[(4-fluorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanamide](/img/structure/B20417.png)
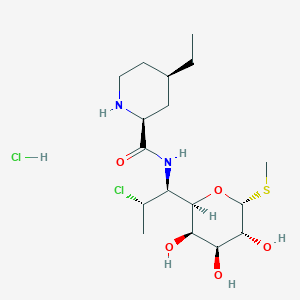
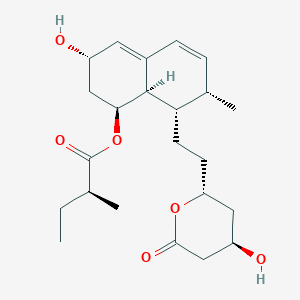
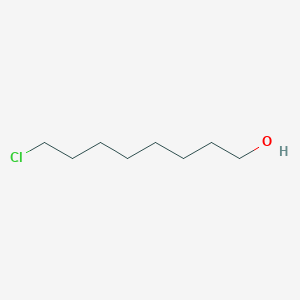

![(S,S)-2,8-Diazabicyclo[4,3,0]nonane](/img/structure/B20426.png)
